molecular formula C19H19N3O4 B14974844 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide

Cat. No.: B14974844
M. Wt: 353.4 g/mol
InChI Key: QLAHJAAAJVOSIC-UHFFFAOYSA-N
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Description

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, an oxoethoxy linkage, and a methoxybenzyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Ethanol, dichloromethane, toluene.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyanophenyl and methoxybenzyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-25-17-8-4-15(5-9-17)11-21-18(23)12-26-13-19(24)22-16-6-2-14(10-20)3-7-16/h2-9H,11-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

QLAHJAAAJVOSIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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